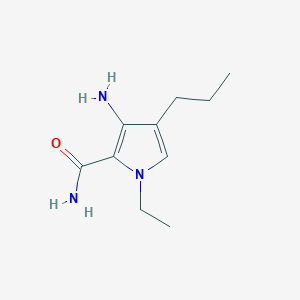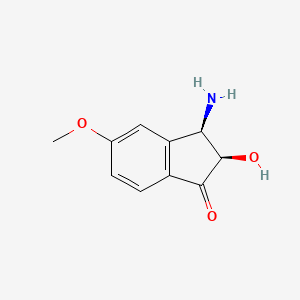
(2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of amino, hydroxy, and methoxy functional groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the stereospecific transformation of sugars such as D-gulonic acid γ-lactone and D-glucono-δ-lactone. These sugars undergo a series of selective transformations, including epoxidation and chiral amino-alcohol formation, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of flow microreactor systems, which offer greater efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and horseradish peroxidase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one is used as a chiral building block for the synthesis of complex molecules .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antibacterial and antioxidant activities .
Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals due to its high stereoselectivity and reactivity .
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as alpha-amylase through competitive inhibition, where it binds to the enzyme’s active site, preventing substrate binding . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid
- (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
- (2R,3R)-3-Amino-2-hydroxybutanoic acid
Uniqueness: Compared to these similar compounds, (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one stands out due to its unique methoxy group, which imparts distinct chemical and biological properties. This methoxy group enhances its reactivity and potential for forming hydrogen bonds, making it a more versatile compound in various applications .
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
(2R,3R)-3-amino-2-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO3/c1-14-5-2-3-6-7(4-5)8(11)10(13)9(6)12/h2-4,8,10,13H,11H2,1H3/t8-,10-/m1/s1 |
Clave InChI |
TXEJUOKOHQZBPA-PSASIEDQSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C(=O)[C@@H]([C@@H]2N)O |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(C2N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


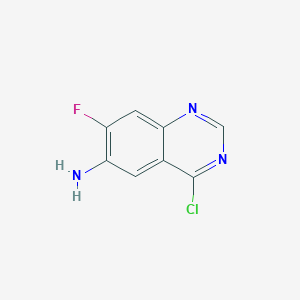
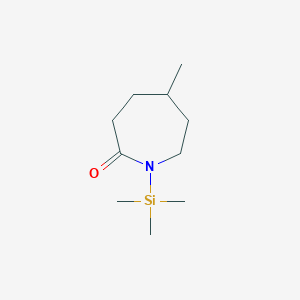

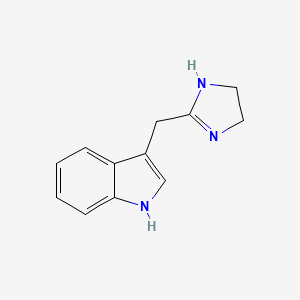

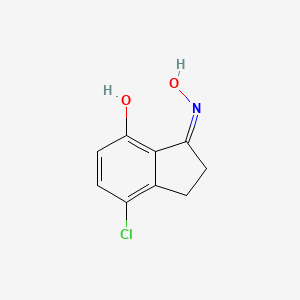
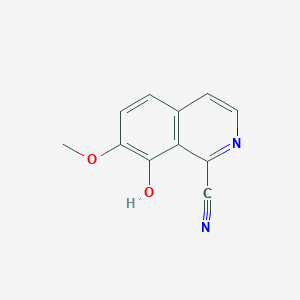



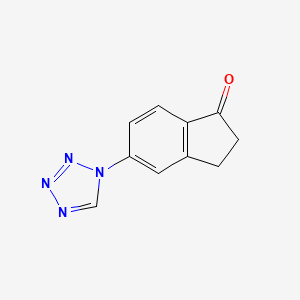
![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
